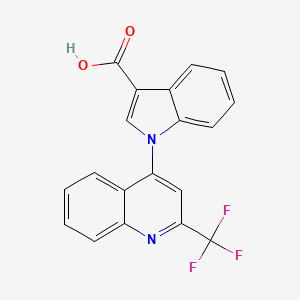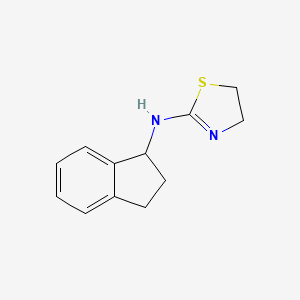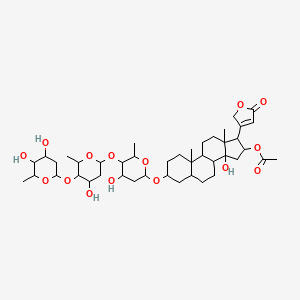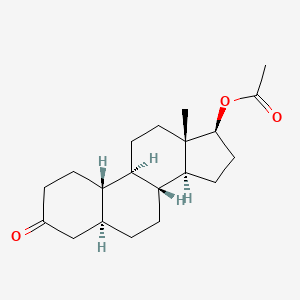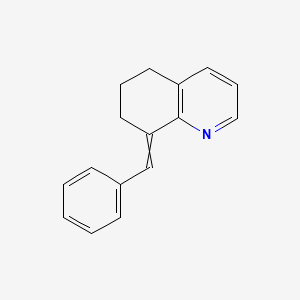
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline
Übersicht
Beschreibung
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C16H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of a benzylidene group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids . Another method involves the condensation of benzaldehyde with 5,6,7,8-tetrahydroquinoline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other condensation reactions using readily available starting materials. The choice of method depends on factors such as cost, yield, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the tetrahydroquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
8-Benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group at the 2-position, which can influence its reactivity and properties.
Uniqueness
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
8-benzylidene-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2 |
InChI-Schlüssel |
MIVJDFRJYARCBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8672514.png)
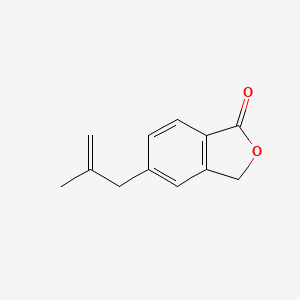
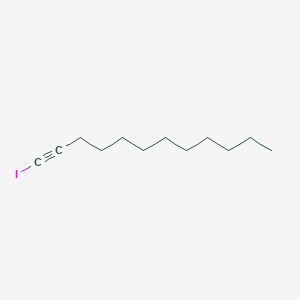

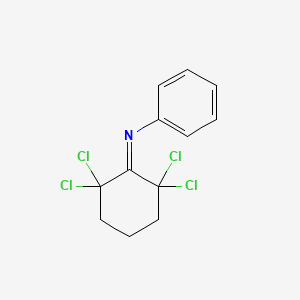
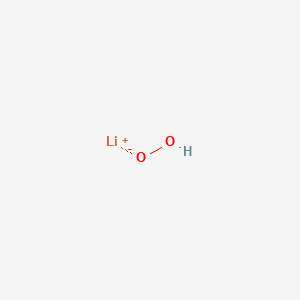
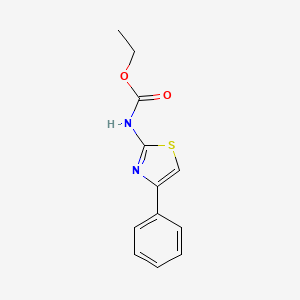
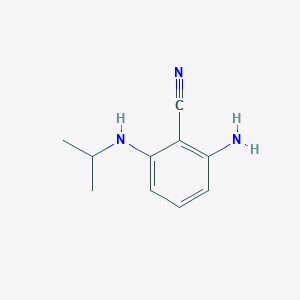
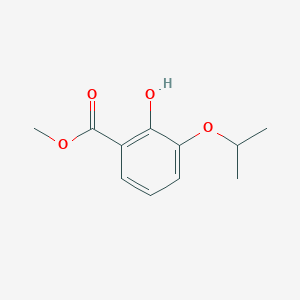
![2-[2-(Piperidin-1-yl)ethyl]aniline](/img/structure/B8672588.png)
